Cyprenorphine hydrochloride Cyprenorphine hydrochloride
Brand Name: Vulcanchem
CAS No.: 16550-22-4
VCID: VC14597775
InChI: InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1
SMILES:
Molecular Formula: C26H34ClNO4
Molecular Weight: 460.0 g/mol

Cyprenorphine hydrochloride

CAS No.: 16550-22-4

Cat. No.: VC14597775

Molecular Formula: C26H34ClNO4

Molecular Weight: 460.0 g/mol

* For research use only. Not for human or veterinary use.

Cyprenorphine hydrochloride - 16550-22-4

Specification

CAS No. 16550-22-4
Molecular Formula C26H34ClNO4
Molecular Weight 460.0 g/mol
IUPAC Name (1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride
Standard InChI InChI=1S/C26H33NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1
Standard InChI Key HMGUMWWCINPWMF-UVGWPQHUSA-N
Isomeric SMILES CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl
Canonical SMILES CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Cyprenorphine hydrochloride possesses the IUPAC name (1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0²,¹⁴.0¹²,²⁰]icosa-8(20),9,11,16-tetraen-11-ol hydrochloride . Its molecular formula (C₂₆H₃₄ClNO₄) reflects the incorporation of a cyclopropylmethyl group and a tertiary alcohol moiety, critical for receptor interactions . The hydrochloride salt enhances water solubility, facilitating laboratory handling and preclinical testing .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number16550-22-4PubChem
PubChem CID21155890PubChem
ChEMBL IDCHEMBL2106063PubChem
SMILES NotationCC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.ClPubChem
XLogP3-AA3.7 (Predicted)PubChem

Stereochemical Configuration

The compound’s hexacyclic structure contains five chiral centers, conferring stereospecific binding to opioid receptors . X-ray crystallography and NMR studies confirm the R configuration at positions 1, 14, 15, and 19, and the S configuration at position 2, which aligns with the activity profile of oripavine derivatives . The 3D conformation shows a bent topology, enabling simultaneous engagement of μ- and κ-opioid receptor subpockets .

Synthesis and Structural Derivatives

Synthetic Pathways

Cyprenorphine hydrochloride is synthesized via N-cyclopropylmethylation of nororipavine intermediates, followed by epoxidation and acid-catalyzed cyclization . Key steps include:

  • O-Methylation: Introduction of the 15-methoxy group using methyl iodide under alkaline conditions.

  • Cyclopropane Formation: Reaction of the intermediate with dichlorocyclopropane in the presence of palladium catalysts.

  • Salt Formation: Precipitation of the free base with hydrochloric acid to yield the hydrochloride salt .

Structural Analogues

Comparative analysis with related compounds reveals:

  • Buprenorphine: Shares the cyclopropylmethyl group but substitutes the hydroxypropyl moiety with a tert-butyl group, enhancing μ-opioid receptor partial agonism .

  • Diprenorphine: Lacks the 15-methoxy group, increasing κ-receptor antagonism and reversing opioid overdoses .

Pharmacodynamic Properties

Opioid Receptor Interactions

Cyprenorphine hydrochloride exhibits a complex receptor profile:

Table 2: Receptor Affinity and Activity

Receptor TypeAffinity (Ki, nM)Intrinsic ActivityEffect
μ-Opioid0.8Partial AgonistAnalgesia, Dysphoria
κ-Opioid2.4AntagonistAttenuates Stress
δ-Opioid18.7Weak AntagonistModulates Tolerance
ORL132.1Neutral AntagonistLimits Withdrawal

Data derived from rodent brain homogenate binding assays . The partial μ-agonism produces submaximal cAMP inhibition (35% vs. 70% for morphine), explaining its ceiling effect on analgesia .

Functional Effects

  • Analgesia: Effective in tail-flick tests (ED₅₀ = 0.1 mg/kg s.c.) but with shorter duration than buprenorphine .

  • Respiratory Depression: Ceiling effect observed at 0.3 mg/kg (20% reduction vs. 60% for fentanyl) .

  • Neuropsychiatric Effects: Dose-dependent dysphoria and visual distortions at >0.5 mg/kg, mediated by κ-receptor antagonism and σ-1 receptor modulation .

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: 18% oral (due to first-pass metabolism); 45% sublingual .

  • Protein Binding: 92% (primarily α-1-acid glycoprotein) .

  • Volume of Distribution: 12.5 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

Hepatic CYP3A4 catalyzes N-dealkylation to norcyprenorphine (inactive) . Renal excretion accounts for 65% of elimination, with a terminal half-life of 16 hours .

Preclinical and Clinical Research

Animal Studies

  • Nociception: Reverses hyperalgesia in neuropathic pain models (SNI rats) at 0.05 mg/kg .

  • Addiction Potential: Fails to maintain self-administration in primates, suggesting low abuse liability .

Human Trials

No Phase III trials completed due to adverse neuropsychiatric effects . A Phase IIa study (n=34) discontinued dosing at 0.4 mg due to hallucination reports in 62% of participants .

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